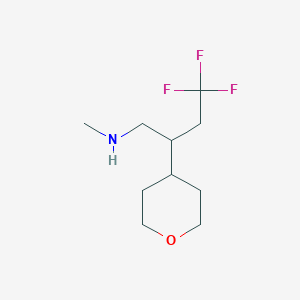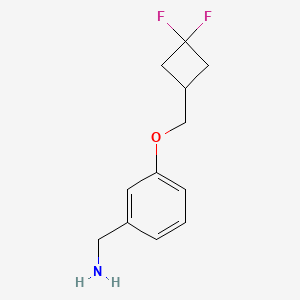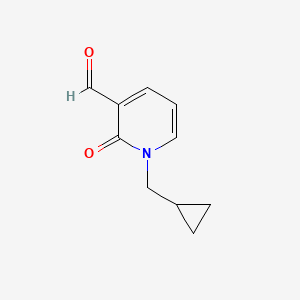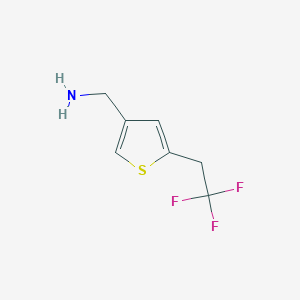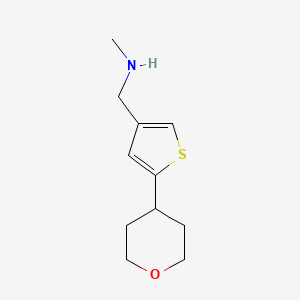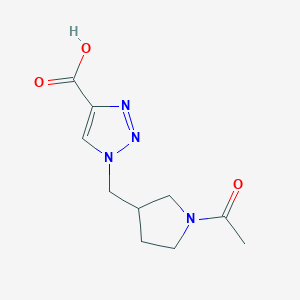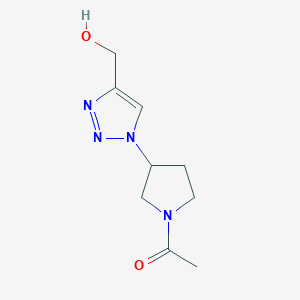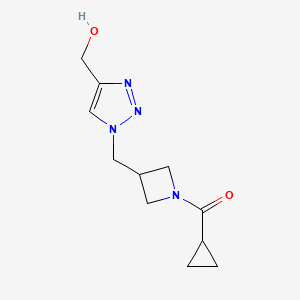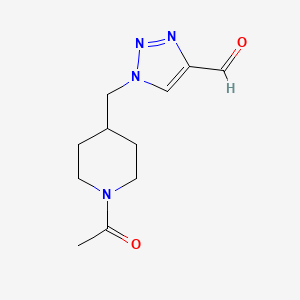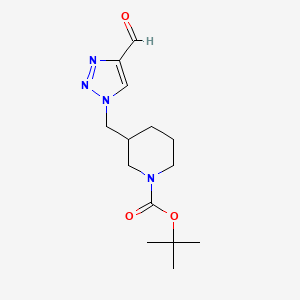
5-(azidomethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound “5-(azidomethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The azidomethyl group (-CH2N3) is a functional group consisting of an azide (N3) attached to a methylene (-CH2-) group. The isopropyl group is a branched alkyl group with the formula (CH3)2CH-. The trifluoromethyl group (-CF3) is a functional group consisting of a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, while the azidomethyl, isopropyl, and trifluoromethyl groups extend from this core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the azide group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties like solubility and stability .Scientific Research Applications
Synthesis and Reactivity
Versatile Precursors to Pyrazoles : Research has explored brominated trihalomethylenones as precursors to synthesize various pyrazole derivatives, including 3-azidomethyl pyrazoles, demonstrating a methodology that yields moderate to good outputs. This study highlights the synthetic utility of halogenated precursors in accessing azidomethyl substituted pyrazoles for further chemical transformations (Martins et al., 2013).
Solid-State Structures of Pyrazoles : An investigation into the solid-state structures of N-unsubstituted pyrazoles, including those with trifluoromethyl groups, used X-ray crystallography and NMR techniques. This research provides a detailed understanding of the molecular geometry and potential interaction sites of pyrazoles, relevant for further functionalization or material science applications (Claramunt et al., 2006).
Biological and Material Applications
Glucose-Lowering Agents : A study on new acidic azoles, including pyrazol-3-ones, identified their significant plasma glucose-lowering activity in diabetic models. Although the focus was not directly on 5-(azidomethyl) derivatives, it illustrates the potential of pyrazole-based compounds in medicinal chemistry (Kees et al., 1995).
Antibacterial Activity : Research on 5-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogues has demonstrated their antibacterial potential. Such studies underline the relevance of pyrazole compounds in developing new antibacterial agents (Leelakumar et al., 2022).
Novel Ligand Synthesis
- Azide and Triazole-Based Ligands : The synthesis of novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids aimed to create ligands for medicinal chemistry and metal complex catalysis, showcasing the adaptability of azide-functionalized pyrazoles in constructing complex molecular architectures (Dalinger et al., 2020).
Mechanism of Action
Target of Action
Compounds with a pyrazole core are known to have diverse biological activities and can interact with various enzymes and receptors .
Mode of Action
Without specific information on this compound, it’s challenging to detail its mode of action. Pyrazole derivatives often act by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives can affect various pathways depending on their specific structure and target .
Future Directions
properties
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N5/c1-5(2)16-6(4-13-15-12)3-7(14-16)8(9,10)11/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHXAISUCNHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




